2,3,5,6-Tetramethylpyrazine 1-oxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethylpyrazine 1-oxide typically involves the oxidation of 2,3,5,6-Tetramethylpyrazine. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions . The reaction is carried out in an aqueous medium at room temperature, ensuring high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often employs a green and sustainable approach. This involves the microbial fermentation of glucose to produce acetoin, which is then chemically converted to 2,3,5,6-Tetramethylpyrazine . The final oxidation step to produce this compound is performed using environmentally friendly oxidizing agents .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetramethylpyrazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to 2,3,5,6-Tetramethylpyrazine under specific conditions.
Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Regeneration of 2,3,5,6-Tetramethylpyrazine.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
2,3,5,6-Tetramethylpyrazine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its neuroprotective, anti-inflammatory, and anticancer properties.
Industry: Utilized as a flavoring agent in the food and beverage industry.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethylpyrazine 1-oxide involves multiple molecular targets and pathways:
Neuroprotection: It modulates the PI3K/Akt/mTOR and MAPK signaling pathways, reducing oxidative stress and inflammation.
Anti-inflammatory: Inhibits the expression of pro-inflammatory cytokines and enzymes.
Anticancer: Suppresses the epithelial-mesenchymal transition in cancer cells by downregulating MnSOD and other related proteins.
Comparison with Similar Compounds
2,3,5,6-Tetramethylpyrazine: The parent compound, known for its cardiovascular benefits.
2,3,5-Trimethylpyrazine: A related compound with similar flavoring properties but different biological activities.
Tetramethylpyrazine hydrochloride: A salt form used in various pharmaceutical applications.
Uniqueness: 2,3,5,6-Tetramethylpyrazine 1-oxide is unique due to its enhanced stability and specific biological activities compared to its parent compound . Its ability to modulate multiple signaling pathways makes it a valuable compound in medical research .
Properties
IUPAC Name |
2,3,5,6-tetramethyl-1-oxidopyrazin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-7(3)10(11)8(4)6(2)9-5/h1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKOVWZAVHJNPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=C(C(=N1)C)C)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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